molecular formula C19H19NO3 B8280119 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl alcohol

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl alcohol

Cat. No.: B8280119
M. Wt: 309.4 g/mol
InChI Key: KUVWVMIQQZFEQN-UHFFFAOYSA-N
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Description

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl alcohol is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methanol

InChI

InChI=1S/C19H19NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,21H,11-13H2,1H3

InChI Key

KUVWVMIQQZFEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde (7.0 g) in ethanol (100 ml) was added, under ice-cooling, sodium borohydride (0.473 g), and the mixture was stirred for 2 hours at room temperature. To the reaction mixture was added acetic acid (2 ml), which was poured into ice-water, then resulting crystalline precipitate was collected by filtration, followed by recrystallization from ethyl acetate--hexane to yield 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl alcohol (6.9 g, 88%) as colorless plates, m.p.112°-113° C.
Quantity
7 g
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100 mL
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solvent
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0.473 g
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reactant
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2 mL
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reactant
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ice water
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (61 mL of a 1.0 M solution in THF) is added to a solution of the title A compound, 5-methyl-2-phenyl-4-(2-p-tolyloxy-ethyl)-oxazole (8.22 g, 24.36 mmol) in THF (200 mL) at 0° C. The mixture is stirred at 0° C. for 5 h, then at RT overnight. The reaction mixture is then cooled in an ice-water bath and quenched with saturated aqueous sodium bicarbonate and concentrated under vacuum to remove some of the THF. The residue is extracted with EtOAc, and the resulting organic phase is washed with brine, dried with magnesium sulfate, and concentrated under vacuum to give {4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-phenyl}-methanol as a white solid.
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[Compound]
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solution
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0 (± 1) mol
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reactant
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5-methyl-2-phenyl-4-(2-p-tolyloxy-ethyl)-oxazole
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8.22 g
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0 (± 1) mol
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200 mL
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